molecular formula C17H16BrCl3N2O B11987893 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide

Cat. No.: B11987893
M. Wt: 450.6 g/mol
InChI Key: WJMPRVABRGXKQK-UHFFFAOYSA-N
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Description

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide is an organic compound with a complex structure that includes a benzyl group, a methylamino group, a trichloroethyl group, and a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide typically involves multiple steps. One common method starts with the reaction of benzylamine with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 2,2,2-trichloroethyl chloride under basic conditions to form N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}amine. Finally, this intermediate is reacted with 4-bromobenzoyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-butyramide
  • N-(1-(benzyl-methyl-amino)-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide
  • N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide

Uniqueness

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide is unique due to the presence of the bromobenzamide group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents .

Biological Activity

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C18H21BrCl3N2O
  • Molecular Weight : 416.64 g/mol

Research indicates that this compound exhibits biological activity primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It appears to affect pathways related to apoptosis and cell cycle regulation.

Anticancer Effects

Several studies have documented the anticancer properties of this compound. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer) and HCT116 (colon cancer) cells. The IC50 values were reported in the range of 10-20 µM, indicating potent activity against these cell lines .

Neuroprotective Effects

Emerging evidence suggests that the compound may also possess neuroprotective properties:

  • Neurotoxicity Studies : Research involving neuronal cell cultures has shown that this compound can reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .

Study 1: Anticancer Activity

A study published in Monatshefte für Chemie evaluated a series of compounds similar to this compound. It was found that derivatives exhibited significant anticancer activity against HT29 and HCT116 cell lines. The study highlighted that modifications in the chemical structure could enhance cytotoxicity .

Study 2: Neuroprotective Mechanism

In a separate investigation focused on neuroprotection, researchers treated neuronal cultures with the compound and assessed its ability to mitigate damage from oxidative stress. Results indicated a marked decrease in cell death and an increase in cell viability compared to controls .

Data Tables

StudyCell LineIC50 (µM)Observations
1HT2915Significant cytotoxicity observed
1HCT11618Induced apoptosis in cancer cells
2Neuronal CellsN/AReduced oxidative stress damage

Properties

Molecular Formula

C17H16BrCl3N2O

Molecular Weight

450.6 g/mol

IUPAC Name

N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-4-bromobenzamide

InChI

InChI=1S/C17H16BrCl3N2O/c1-23(11-12-5-3-2-4-6-12)16(17(19,20)21)22-15(24)13-7-9-14(18)10-8-13/h2-10,16H,11H2,1H3,(H,22,24)

InChI Key

WJMPRVABRGXKQK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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